The Agonistic Action of Metabolex-36 on GPR120: A Technical Overview
The Agonistic Action of Metabolex-36 on GPR120: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Metabolex-36, a selective agonist of the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This document outlines the signaling pathways activated by Metabolex-36 upon binding to GPR120, summarizes key quantitative data from in vitro and in vivo studies, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action
Metabolex-36 is a potent and selective agonist for both human and mouse GPR120, with no significant activity on the related receptor GPR40.[1][2] Its mechanism of action is multifaceted, involving the activation of several intracellular signaling cascades that are crucial in metabolic regulation. In GPR120-overexpressing cells, Metabolex-36 has been shown to signal through Gαq, Gαs, and the β-arrestin pathways.[2][3] However, the specific signaling pathway can differ depending on the cell type. For instance, in mouse pancreatic islets, Metabolex-36 leads to a reduction in cAMP production, suggesting a Gαi-coupled mechanism.[2][3]
The activation of GPR120 by Metabolex-36 initiates a cascade of events including calcium mobilization, dynamic mass redistribution (DMR), and modulation of cyclic AMP (cAMP) levels.[1][3][4] These signaling events contribute to its physiological effects, which include the stimulation of glucagon-like peptide-1 (GLP-1) secretion and the regulation of insulin and somatostatin release.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Metabolex-36's activity on GPR120 from various experimental setups.
| In Vitro Activity of Metabolex-36 | |
| Parameter | Value |
| EC50 for DMR in CHO-hGPR120 cells | 570 nM[1] |
| EC50 for DMR in CHO-mGPR120 cells | 130 nM[1][2] |
| IC50 for Calcium Mobilization | 1.3 µM[1] |
| EC50 for Calcium Mobilization (CHO-hGPR120) | 1800 ± 190 nM[2] |
| EC50 for β-arrestin recruitment (U2OS-hGPR120) | 1400 ± 700 nM[2] |
| In Vivo Administration and Effects of Metabolex-36 | |
| Parameter | Details |
| Oral Dose for Improved Glucose Tolerance in Lean Mice | 30 mg/kg[1][4] |
| Effect on Oral Glucose Tolerance Test (OGTT) in Male Mice | Dose-dependent improvement at 10, 30, and 100 mg/kg[2] |
| Effect on Insulin Secretion in IVGTT in Lean Mice | Increased insulin secretion[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways initiated by Metabolex-36 and a typical experimental workflow for its characterization.
Caption: GPR120 signaling pathways activated by Metabolex-36.
Caption: Experimental workflow for characterizing Metabolex-36.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120) are cultured in appropriate media.[2]
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Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
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Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
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Compound Addition: Metabolex-36, at varying concentrations, is added to the wells.
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Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR).
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Data Analysis: The dose-response curve is generated, and the EC50 or IC50 value is calculated.[1][2] To confirm Gαq dependency, cells can be pre-treated with a Gαq inhibitor like QIC.[2]
Dynamic Mass Redistribution (DMR) Assay
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Cell Culture and Plating: CHO cells expressing either human (hGPR120) or mouse (mGPR120) GPR120 are seeded in 384-well sensor microplates and cultured overnight.[1][2]
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Assay Preparation: The cell culture medium is replaced with a serum-free medium, and the plate is incubated at room temperature to equilibrate.
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Baseline Reading: A baseline DMR signal is recorded using a label-free detection system.
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Compound Stimulation: Metabolex-36 is added at various concentrations.
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Signal Measurement: The DMR response, which reflects the redistribution of cellular contents upon receptor activation, is monitored over time.
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Data Analysis: The dose-dependent DMR response is plotted to determine the EC50 value.[1][2]
cAMP Production Assay
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Cell/Tissue Preparation: The assay can be performed in GPR120-overexpressing cells or primary cells like dispersed mouse islets.[2][3]
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Incubation with Agonist: Cells or islets are incubated with different concentrations of Metabolex-36 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]
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Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
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cAMP Measurement: The concentration of cAMP in the lysate is quantified using a competitive immunoassay kit (e.g., ELISA-based).
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Data Analysis: The effect of Metabolex-36 on cAMP levels (stimulation or inhibition) is determined relative to a vehicle control.[2][3]
In Vivo Oral Glucose Tolerance Test (OGTT)
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Animal Model: Male wild-type or GPR120 null mice are used.[2]
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Fasting: Mice are fasted overnight prior to the experiment.
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Compound Administration: Metabolex-36 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a specific time point before the glucose challenge (e.g., 60 minutes).[2]
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Glucose Challenge: A bolus of glucose (e.g., 2 g/kg) is administered orally.[2][6][7]
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Blood Glucose Monitoring: Blood samples are collected from the tail vein at multiple time points (e.g., -30, 0, 10, 25, 40, 60, and 90 minutes) relative to the glucose administration.[2]
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Data Analysis: Blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to assess glucose tolerance.[2]
References
- 1. Metabolex-36 | GPR120 (FFAR4) agonist | Probechem Biochemicals [probechem.com]
- 2. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 | PLOS One [journals.plos.org]
